Inosine-5'-monophosphate disodium salt

Umami taste Flavor enhancement Sensory analysis

Researchers quantifying IMPDH kinetics face variability from impure substrates and confounding feedback inhibition. IMP disodium salt (≥98% HPLC) resolves this: as the exclusive IMPDH substrate without GMP-like feedback inhibition (Ki ~210 µM), it enables clean kinetic characterization. • Exclusive IMPDH substrate-GMP cannot substitute; pure IMP eliminates confounding product inhibition in activity assays. • Quantifiable umami synergy-3.8× enhancement with MSG, enabling precise I+G blend formulation at economically viable thresholds. • Validated analytical standard-compliant with AOAC 2014.04 & ISO 21324-1:2021 for nucleotide quantification. Supplied with full Certificate of Analysis; ambient shipping for research quantities.

Molecular Formula C10H12N4NaO8P
Molecular Weight 370.19 g/mol
Cat. No. B14127107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInosine-5'-monophosphate disodium salt
Molecular FormulaC10H12N4NaO8P
Molecular Weight370.19 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)[O-])O)O.[Na+]
InChIInChI=1S/C10H13N4O8P.Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1
InChIKeyPZGQXGXEKACEEW-MCDZGGTQSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Inosine-5'-monophosphate disodium salt: Technical Specifications & Procurement


Inosine-5'-monophosphate disodium salt (IMP disodium salt; CAS 4691-65-0 anhydrous, 352195-40-5 hydrate, 20813-76-7 octahydrate) is a purine ribonucleotide derivative consisting of hypoxanthine linked to ribose-5-phosphate, existing as a disodium salt with typical hydration states of approximately 7.5 molecules of crystalline water [1]. It is a white to off-white crystalline powder that is freely soluble in water (82 mg/mL at 25°C; ~200 mM) but insoluble in ethanol, ether, and DMSO . IMP serves as the first fully formed purine ribonucleotide in de novo purine biosynthesis, from which adenosine monophosphate (AMP) and guanosine monophosphate (GMP) are subsequently derived [2]. It is commercially available with purities ranging from ≥97% to ≥99.92% (HPLC) .

Water-soluble disodium salt hydrate for aqueous formulations
Obligate branch-point intermediate in purine nucleotide pathway
Non-hygroscopic crystalline form for stable handling

IMP Disodium Salt: Why Substitution Fails


Substituting IMP disodium salt with other 5'-ribonucleotides—most notably disodium guanylate (GMP) or the 1:1 I+G blend—leads to quantifiable differences in taste threshold (25 mg/100 g wet matter for IMP versus 12.5 mg/100 g for GMP [1]), synergistic enhancement factor with monosodium glutamate (3.8× for IMP versus 5.8× for GMP [2]), and metabolic fate (IMP is the obligate biosynthetic precursor to both GMP and AMP, whereas GMP and AMP are terminal products in their respective branches [3]). IMP produces beef/tuna-like umami character, while GMP imparts mushroom-like notes [4]. In research contexts where IMP is used as an IMPDH substrate for kinetic studies or as a metabolic precursor, substitution with GMP or AMP introduces confounding variables, as GMP exerts feedback inhibition on IMPDH (Ki ~210 μM) while IMP does not [5].

Taste threshold mismatch
IMP taste threshold differs from GMP; direct mass substitution may alter perceived umami intensity without adjustment.
Synergy factor difference
GMP provides higher MSG synergy factor; IMP-GMP ratio selection requires formulation-specific validation.
Metabolic pathway position
IMP is obligate precursor for AMP and GMP; GMP may introduce confounding feedback inhibition in metabolic studies.

IMP Disodium Salt: Differentiation Evidence vs. Analogs


Taste Threshold: IMP vs. GMP and AMP

IMP disodium salt exhibits a taste threshold of 25 mg/100 g wet matter (0.025% w/v), which is intermediate between GMP (12.5 mg/100 g, 2× more potent) and AMP (50 mg/100 g, 2× less potent) [1]. In a 0.55% salt solution, the group best-estimated threshold for IMP is 0.30 mM [2]. The 2-fold difference in threshold between IMP and GMP means GMP cannot be used as a 1:1 weight-equivalent substitute without altering perceived umami intensity. The threshold difference is both statistically robust and experimentally reproducible across multiple sensory panels [3].

Taste Threshold
Head-to-head
IMP 25 mg/100 g GMP 12.5 mg/100 g AMP 50 mg/100 g
Supports sensory formulation context
IMP requires 2× mass of GMP for equivalent baseline detection
Umami taste Flavor enhancement Sensory analysis

MSG Synergy: IMP vs. GMP and I+G

The umami enhancement value of a mixture consisting of 3% IMP + 97% MSG is 3.8 times stronger than 100% MSG alone. In comparison, an equivalent 3% GMP + 97% MSG mixture produces a 5.8-fold enhancement [1]. When IMP and GMP are combined as a 1:1 mixture (I+G) with MSG, the synergistic effect increases to 10-20× enhancement of umami intensity . The threshold of IMP+GMP (1:1) alone drops from 0.025% to 0.0063%, and when combined with 0.8% MSG, the threshold further decreases to 0.000031%—an approximately 800-fold reduction from the IMP-alone threshold [2]. The 3.8× versus 5.8× differential between IMP and GMP with MSG is a key formulation parameter for cost-performance calculations.

MSG Synergy
Head-to-head
IMP+MSG: 3.8× GMP+MSG: 5.8×
Reported enhancement factor context
GMP provides 1.53× greater enhancement per unit mass
Flavor synergy Monosodium glutamate Cost optimization

IMP as Obligate Branch-Point Intermediate

IMP is the first fully formed purine ribonucleotide synthesized de novo, from which both AMP and GMP are exclusively derived; no alternative pathway exists to bypass IMP for GMP or AMP synthesis [1]. In the purine nucleotide cycle, IMP is the central branch-point intermediate: conversion to AMP occurs via adenylosuccinate synthetase and lyase, while conversion to GMP requires IMP dehydrogenase (IMPDH) to produce XMP, followed by GMP synthetase . Neither GMP nor AMP can serve as a precursor to the other nucleotide class; IMP is the sole metabolic bridge [2]. In hypoxia studies using C2C12 skeletal myotubes, ATP depletion correlates directly with IMP accumulation (the major purine metabolic change), making IMP the definitive marker of cellular energy status [3]. The Ki of GMP for IMPDH is approximately 210 μM, meaning GMP exerts feedback inhibition on its own synthesis, whereas IMP does not inhibit this step [4].

Metabolic Role
Class-level
IMP: obligate precursor to AMP & GMP GMP: feedback inhibitor of IMPDH (Ki ~210 μM)
Supports metabolic pathway studies
GMP does not substitute for IMP in IMPDH assays
Purine metabolism Nucleotide biosynthesis IMPDH substrate

Aqueous Solubility and Solution Stability

IMP disodium salt hydrate demonstrates water solubility of 82 mg/mL at 25°C, corresponding to approximately 200 mM . This solubility profile is substantially higher than the free acid form (inosinic acid), which has limited aqueous solubility. Vendor specifications indicate a maximum solubility of 29.0% w/w in water with almost complete transparency [1]. The aqueous solution is stable and maintains a neutral pH (pH 7.0-8.5 for a 1:20 aqueous solution) . The compound is insoluble in ethanol, ether, and DMSO, which is a critical formulation parameter distinguishing it from more lipophilic nucleotide analogs . The non-hygroscopic nature (contains approximately 7.5 molecules crystalline water, loses water only above 40°C) provides superior handling and storage stability compared to anhydrous forms that readily absorb atmospheric moisture [2].

Solubility
Reported
Water: 82 mg/mL (25°C) ~200 mM solution
Supports aqueous formulation design
Insoluble in organic solvents; non-hygroscopic hydrate
Solubility Formulation Aqueous stability

IMP Disodium Salt: Application Scenarios


Flavor Formulation: I+G Blend Optimization

When formulating umami flavor systems, the quantitative threshold (IMP 25 mg/100 g vs GMP 12.5 mg/100 g) and synergy data (IMP 3.8× vs GMP 5.8× with MSG) [1] enable precise calculation of I+G blend ratios and MSG co-addition levels. The 1:1 IMP: GMP mixture reduces the combined threshold from 0.025% to 0.0063%, and co-formulation with 0.8% MSG further lowers the threshold to 0.000031% [2]. This 800-fold threshold reduction enables flavor impact at economically viable concentrations and is the mechanistic basis for I+G being the industry-standard umami potentiator.

IMPDH Substrate for Enzymology Assays

IMP is the exclusive substrate for inosine-5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in GMP biosynthesis [1]. IMPDH catalyzes the NAD+-dependent oxidation of IMP to xanthosine monophosphate (XMP), and kinetic characterization requires pure IMP for Km and Vmax determination. Notably, GMP cannot serve as a substrate and instead acts as a feedback inhibitor (Ki ≈210 μM) [2]. IMP of ≥98% purity (HPLC) is used for standard curve generation and IMPDH inhibition studies, particularly for antimicrobial and immunosuppressive drug discovery targeting bacterial or parasitic IMPDH .

IMP as Energy Status and Hypoxia Marker

In skeletal muscle physiology and hypoxia research, ATP depletion correlates directly with IMP accumulation, representing the major purine metabolic change during energy stress [1]. Studies using C2C12 skeletal myotubes under chemical hypoxia demonstrate that ATP exhaustion and IMP accumulation occur concurrently with significant cell injury [2]. IMP serves as both a marker of cellular energy crisis and a precursor for ATP regeneration via the purine nucleotide cycle, making it essential for studies of muscle metabolism, exercise physiology, and ischemic injury .

IMP as Analytical Reference Standard

IMP disodium salt of defined purity (≥98% HPLC) is used as an analytical reference standard for nucleotide quantification in food, tissue, and cell culture samples [1]. AOAC Official Method 2014.04 employs HPLC-UV with ion-exchange chromatography and sodium acetate gradient for disodium 5'-ribonucleotide determination; ISO 21324-1:2021 specifies LC-MS/MS methodology [2]. IMP at known concentrations generates calibration curves for quantifying endogenous IMP content in meat products (range: 0.5-2.0 mg/100 g in beef) and monitoring IMPDH activity through substrate depletion or XMP formation [3].

Application
Selection Property
Validation Focus
Flavor formulation research
Nucleotide synergy ratio
Sensory threshold validation
IMPDH enzyme kinetics
Substrate specificity
Kinetic parameter determination
Energy metabolism studies
Branch-point intermediate
ATP/IMP ratio monitoring
Analytical reference standard
HPLC purity specification
Calibration curve linearity

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